molecular formula C20H14N4 B13745585 5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine

5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine

Katalognummer: B13745585
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: GYWCNQREHWJFEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features multiple pyridine rings, which are known for their aromaticity and nitrogen-containing structure. Pyridine derivatives are widely studied due to their significant roles in various chemical and biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the use of pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions . The reaction mixture is stirred at room temperature and then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can lead to the formation of reduced pyridine compounds.

Wirkmechanismus

The mechanism of action of 5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in catalytic processes or exhibit unique electronic properties. The compound’s structure allows it to engage in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine is unique due to its multiple pyridine rings, which provide a high degree of aromaticity and potential for various chemical modifications. This structural feature enhances its versatility in forming coordination complexes and participating in diverse chemical reactions. Additionally, its ability to engage in multiple types of interactions makes it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C20H14N4

Molekulargewicht

310.4 g/mol

IUPAC-Name

5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine

InChI

InChI=1S/C20H14N4/c1-3-19(23-13-17(1)15-5-9-21-10-6-15)20-4-2-18(14-24-20)16-7-11-22-12-8-16/h1-14H

InChI-Schlüssel

GYWCNQREHWJFEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C2=CC=NC=C2)C3=NC=C(C=C3)C4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.